Product packaging for 7,12-Dioxaspiro(5,6)dodecane-3-one(Cat. No.:CAS No. 80427-20-9)

7,12-Dioxaspiro(5,6)dodecane-3-one

Cat. No.: B1624941
CAS No.: 80427-20-9
M. Wt: 184.23 g/mol
InChI Key: ZGVAUNNURDRDRD-UHFFFAOYSA-N
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Description

Overview of Spiro Compounds and Their Structural Significance

Spiro compounds are a unique class of organic molecules characterized by a central atom, known as the spiroatom, which is a part of two distinct rings. This structural motif imparts a three-dimensional and often rigid framework to the molecule. The constrained nature of spirocyclic systems can significantly influence a molecule's physical and chemical properties, making them of great interest in various fields of chemistry.

Importance of Dioxaspiroketal Systems in Organic Chemistry

Within the broader family of spiro compounds, dioxaspiroketals are a significant subclass where the spiroatom is a carbon connected to two oxygen atoms, each belonging to a separate heterocyclic ring. This arrangement is a hallmark of the ketal functional group integrated into a spirocyclic system. Dioxaspiroketals are not merely chemical curiosities; they are found in the core structures of numerous natural products, including pheromones, antibiotics, and toxins. Their rigid conformational nature often plays a crucial role in the biological activity of these natural products.

Historical Context of 7,12-Dioxaspiro(5,6)dodecane-3-one Research

The study of spiroketals dates back to before 1970, with early research focusing on their presence in natural products like triterpenoid (B12794562) saponins (B1172615) and sapogenins. google.com The specific compound, this compound, with the CAS number 80427-20-9, has been a subject of interest as a synthon in organic synthesis. A key patent from 1981 details a process for its preparation, highlighting its relevance as a chemical intermediate. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O3 B1624941 7,12-Dioxaspiro(5,6)dodecane-3-one CAS No. 80427-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,12-dioxaspiro[5.6]dodecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9-3-5-10(6-4-9)12-7-1-2-8-13-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVAUNNURDRDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(CCC(=O)CC2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473074
Record name AG-H-23257
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80427-20-9
Record name AG-H-23257
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical and Physical Properties of 7,12 Dioxaspiro 5,6 Dodecane 3 One

The fundamental properties of 7,12-Dioxaspiro(5,6)dodecane-3-one are summarized in the table below, providing a snapshot of its molecular identity.

PropertyValue
Molecular Formula C₁₀H₁₆O₃
Molecular Weight 184.23 g/mol
CAS Number 80427-20-9
Appearance Not explicitly documented in readily available sources
Boiling Point Not explicitly documented in readily available sources
Melting Point Not explicitly documented in readily available sources
Solubility Not explicitly documented in readily available sources

Synthesis and Formation of 7,12 Dioxaspiro 5,6 Dodecane 3 One

The primary and most direct method for the synthesis of 7,12-Dioxaspiro(5,6)dodecane-3-one involves the acid-catalyzed reaction between 1,3-cyclohexanedione (B196179) and 1,4-butanediol. This reaction is a classic example of ketalization, where the diol reacts with the ketone functionality of the dione (B5365651) to form the spiroketal structure.

The general reaction scheme is as follows:

1,3-Cyclohexanedione + 1,4-Butanediol → this compound + H₂O

This acid-catalyzed spiroketalization is a common and effective method for the formation of such systems. The reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, and often with the removal of water to drive the equilibrium towards the product.

Chemical Reactivity and Mechanistic Investigations of 7,12 Dioxaspiro 5,6 Dodecane 3 One

Ring-Opening Reactions

The strained nature of the cyclic ethers and the presence of the ketal functionality make the spirocyclic core susceptible to ring-opening reactions, which can be initiated by various catalytic methods.

Ring-Opening Polymerization (ROP) of Analogous Cyclic Ethers and Esters

Ring-opening polymerization (ROP) is a primary method for synthesizing biodegradable aliphatic polyesters from cyclic esters like lactones and lactides. nih.govrsc.org While specific ROP studies on 7,12-Dioxaspiro(5,6)dodecane-3-one are not extensively documented, the principles governing the ROP of analogous cyclic esters and ethers offer significant predictive value. The polymerization is typically catalyzed by metal complexes, and the reaction proceeds via a coordination-insertion mechanism. nih.govresearchgate.net

The reactivity in ROP is influenced by several factors, including the ring strain of the monomer, the nature of the catalyst, and the reaction conditions. For instance, the polymerization of ε-caprolactone to poly(ε-caprolactone) is an industrially significant process often modeled to understand the ROP of other lactones. nih.gov The mechanism involves the coordination of the cyclic ester to the metal center of the catalyst, followed by nucleophilic attack of an initiator (like an alkoxide) on the carbonyl carbon, leading to the opening of the ring and the propagation of the polymer chain.

Table 1: Comparison of Catalytic Systems for ROP of Cyclic Esters

Catalyst Type Monomers Key Features
Metal-based (e.g., Sn(Oct)₂) Lactides, Lactones Widely used, efficient, coordination-insertion mechanism. researchgate.net
Organocatalysts (e.g., base/(thio)urea) Cyclic Esters High activity and selectivity, "living"/controlled polymerization. rsc.org

The presence of the spiroketal unit in this compound introduces the possibility of selective ring-opening of either the six- or seven-membered ether ring, potentially leading to novel polymer structures. Furthermore, organocatalytic systems have emerged as powerful tools for the ROP of cyclic esters and can even initiate the subsequent polymerization of other monomer types, such as vinyl monomers, to create block copolymers. nih.gov

Acid-Catalyzed Ring Opening Mechanisms

Spiroketals are susceptible to acid-catalyzed ring opening. This process is initiated by the protonation of one of the ether oxygens, which weakens the C-O bond and facilitates cleavage. In the presence of both Lewis and Brønsted acids, spiroketals can undergo ring opening at reduced temperatures to form functionalized intermediates. For example, the reaction of spiroketals with acid additives and a halogen source can produce ω-iodo enol ethers. nih.gov

The mechanism of acid-catalyzed epoxide opening, a related reaction involving a three-membered cyclic ether, provides further insight. The reaction can proceed through SN1 or SN2-like pathways depending on the substitution pattern of the epoxide. youtube.comyoutube.com In general, for spiroketals, the protonated intermediate can be attacked by a nucleophile, leading to a ring-opened product. The regioselectivity of this attack would be influenced by the relative stability of the resulting carbocationic intermediates, with attack at the carbon that can better stabilize a positive charge being favored.

Cyclization and Rearrangement Reactions

The structural framework of this compound is also amenable to various cyclization and rearrangement reactions, often leading to complex molecular architectures.

Prins–Pinacol (B44631) Cascade Reactions and Stereochemical Control

The Prins reaction, involving the electrophilic addition of an aldehyde or ketone to an alkene, can be coupled with a pinacol-type rearrangement in a cascade sequence. wikipedia.org This Prins-Pinacol cascade is a powerful strategy for the synthesis of spirocyclic systems, including oxaspiro[4.5]decan-1-ones. rsc.org In a typical sequence, a homoallylic alcohol reacts with an aldehyde in the presence of a Lewis acid. The initial Prins cyclization forms a carbenium ion intermediate, which then undergoes a pinacol rearrangement, often involving ring expansion or contraction, to yield the final spirocyclic product. wikipedia.org

The stereochemical outcome of these cascade reactions is a critical aspect. For instance, in the synthesis of decalin skeletons via a halo-Prins reaction, the use of titanium tetrachloride can lead to a high degree of cis diastereoselectivity. wikipedia.org The choice of Lewis acid and reaction conditions plays a crucial role in controlling the stereochemistry of the newly formed stereocenters. Such cascade reactions have been utilized in the synthesis of complex natural products and bridged tricyclic ketals from carbohydrate-derived substrates. nih.govresearchgate.net

Intramolecular Hydrogen Abstraction and Ring Contraction

Intramolecular hydrogen abstraction is a key step in the oxidative radical cyclization approach to synthesizing spiroketals. nih.govrsc.orgcapes.gov.brrsc.org This method provides an alternative to the traditional acid-catalyzed cyclization of dihydroxyketones and is particularly useful for delicate substrates as it can lead to the kinetic product. rsc.orgrsc.org The process typically involves the generation of an oxygen-centered radical which then abstracts a hydrogen atom from a remote carbon, leading to a carbon-centered radical that can then participate in cyclization. rsc.org For a successful intramolecular hydrogen abstraction to occur, the distance between the oxygen radical and the hydrogen to be abstracted is critical. rsc.org While this reaction is typically used for the formation of spiroketals, analogous processes could potentially lead to rearrangements or ring contractions in a pre-formed spiroketal like this compound under radical-generating conditions.

Acid-Catalyzed Isomerization of Spiroketal Units

Spiroketals can undergo isomerization or epimerization under acidic conditions to yield the thermodynamically most stable isomer. researchgate.net This stability is often dictated by the anomeric effect, which favors the axial orientation of the lone pairs of the ether oxygens, as well as the minimization of steric interactions. The isomerization proceeds through the reversible acid-catalyzed ring opening to form a hydroxyketone intermediate, which can then re-close to form different spiroketal isomers.

However, the susceptibility of a spiroketal to acid-mediated isomerization can be influenced by other functional groups within the molecule. For example, the presence of a basic nitrogen atom in certain spirocyclic alkaloids has been shown to confer an unusually high resistance to acid-catalyzed isomerization. researchgate.net In the case of this compound, the equilibrium between different potential isomers would be influenced by the relative stabilities of the six- and seven-membered rings and any conformational constraints imposed by the ketone group.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
ε-caprolactone
Poly(ε-caprolactone)
ω-iodo enol ethers
Oxaspiro[4.5]decan-1-ones

Reactions at the Ketone Functionality (C=O)

The reactivity of the carbonyl group is a central aspect of ketone chemistry. However, specific studies detailing the reactions at the ketone functionality of this compound are not found in the current body of scientific literature.

Nucleophilic Addition Reactions

There is no specific information available regarding nucleophilic addition reactions at the ketone carbonyl of this compound.

Enolate Chemistry and Alpha-Substitution Reactions

Similarly, research on the enolate chemistry and subsequent alpha-substitution reactions of this compound has not been publicly reported.

Degradation Pathways and Stability Studies

The stability of this compound and the mechanisms by which it may degrade are crucial for its handling, storage, and potential applications. Nevertheless, detailed experimental studies on its degradation pathways are not documented in available scientific papers.

Spontaneous Decarboxylation Mechanisms

There is no available data describing the spontaneous decarboxylation mechanisms for this compound.

Oxidative Degradation and Overoxidation Processes

Information regarding the oxidative degradation and overoxidation processes of this compound is not present in the surveyed scientific literature.

Role As a Synthon in Complex Molecule Synthesis

Precursors for Polycyclic and Heterocyclic Frameworks

While specific literature examples detailing the use of 7,12-Dioxaspiro(5,6)dodecane-3-one as a direct precursor for polycyclic and heterocyclic frameworks are not extensively documented, the inherent reactivity of its functional groups suggests its potential in this capacity. The ketone moiety can undergo a wide range of chemical transformations, serving as a handle to build additional rings.

For instance, the carbonyl group can participate in various condensation reactions, such as the Pfitzinger or Friedländer annulation, with appropriate reactants to form quinoline (B57606) or other fused heterocyclic systems. Intramolecular aldol (B89426) reactions or Michael additions, following initial functionalization at the alpha-position to the ketone, could also lead to the formation of new carbocyclic or heterocyclic rings, thereby generating polycyclic systems. The spiroketal moiety itself, while generally stable, can be manipulated under specific acidic conditions, potentially leading to ring-opening and subsequent rearrangement to form different heterocyclic structures.

The reactivity of the ketone offers a pathway to introduce nitrogen, sulfur, or other heteroatoms, which can then be utilized to construct a variety of heterocyclic rings. For example, reaction with hydrazines could yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) could lead to isoxazoles. These transformations would result in novel polyheterocyclic systems built upon the spiro[5.6]dodecane framework.

Strategies for Constructing Spiro Systems within Natural Product Syntheses

The spiroketal motif is a common feature in a wide array of natural products, and the development of stereocontrolled methods for its construction is a significant area of research in organic synthesis. The synthesis of natural products containing spiroketal units often relies on either thermodynamic or kinetic control of the spiroketalization step.

Thermodynamically Controlled Spiroketalization: This is the more traditional approach and involves the cyclization of a dihydroxy ketone precursor under acidic conditions. The equilibrium process favors the formation of the most stable spiroketal diastereomer. The stability is influenced by several factors, including the anomeric effect, steric interactions, and intramolecular hydrogen bonding.

Kinetically Controlled Spiroketalization: In contrast, kinetically controlled methods aim to form a specific, potentially less stable, spiroketal isomer by controlling the reaction pathway. These methods often involve the use of specific reagents or reaction conditions that favor a particular transition state, leading to a high degree of stereoselectivity. Examples include transition-metal-catalyzed cyclizations of alkynediols or the use of directing groups to influence the stereochemical outcome of the cyclization.

The table below summarizes some general strategies for the synthesis of spiroketals found in natural products. Although not specific to this compound, these strategies are applicable to the synthesis of related spiroketal-containing molecules.

Synthesis StrategyDescriptionKey Features
Acid-Catalyzed Cyclization of Dihydroxy Ketones A common method where a linear precursor containing two hydroxyl groups and a ketone cyclizes under acidic conditions.Generally leads to the thermodynamically most stable spiroketal.
Oxidative Cyclization of Enol Ethers An enol ether is oxidized to generate a reactive intermediate that undergoes intramolecular cyclization with a hydroxyl group.Can provide access to specific stereoisomers under kinetic control.
Transition-Metal-Catalyzed Reactions Various transition metals (e.g., gold, platinum, palladium) can catalyze the cyclization of precursors like alkynediols to form spiroketals.Often proceeds under mild conditions with high stereoselectivity.
Intramolecular Michael Addition A nucleophilic hydroxyl group attacks an α,β-unsaturated ketone or ester within the same molecule to form a cyclic ether, which can be part of a spiroketal.Useful for constructing the heterocyclic rings of the spiroketal.

Applications in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy in drug discovery and chemical biology that aims to generate a collection of structurally diverse small molecules from a common starting material. The goal of DOS is to explore a wide range of chemical space to identify novel compounds with interesting biological activities.

Spiroketals, with their rigid, three-dimensional structures, are considered "privileged scaffolds" in medicinal chemistry and are attractive templates for DOS. The spirocyclic core of this compound provides a fixed orientation for appended functional groups, allowing for the systematic exploration of three-dimensional space.

The ketone functionality of this compound is a key feature for its application in DOS. It allows for a variety of chemical transformations to introduce diversity. For example, the ketone can be converted into a range of other functional groups or used as a point for attaching different molecular fragments. This "appendage diversity" can be achieved through reactions such as:

Wittig olefination to introduce various carbon substituents.

Reductive amination to introduce a variety of amine-containing side chains.

Grignard reactions to add different alkyl or aryl groups.

Furthermore, the spiroketal scaffold itself can be modified. By starting with different diols in the synthesis of the spiroketal, the ring sizes and substitution patterns can be varied, leading to "scaffold diversity." This allows for the creation of a library of related but structurally distinct spiroketal frameworks.

The combination of a rigid spiroketal core with the ability to introduce diverse functional groups makes compounds like this compound valuable starting points for the generation of DOS libraries. These libraries can then be screened for biological activity against a wide range of therapeutic targets.

Emerging Research Avenues in Dioxaspiroketal Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis

The traditional acid-catalyzed spiroketalization of a dihydroxyketone precursor is a common method for synthesizing spiroketals. wikipedia.orgnih.gov However, this approach often leads to the thermodynamically most stable isomer, limiting access to other stereoisomers which may possess unique biological activities. mskcc.orgnih.gov Consequently, the development of novel catalytic systems that offer kinetic control and high stereoselectivity is a major focus in modern organic synthesis. mskcc.orgacs.org

Recent advancements have seen the rise of transition-metal catalysts, such as those based on palladium, gold, and iridium, for spiroketalization reactions. nih.govresearchgate.netresearchgate.net For instance, palladium(II) catalysts have been shown to effectively catalyze the dehydrative cyclization of ketoallylic diols under mild conditions to afford vinyl-substituted spiroketals. nih.gov Gold(I) catalysts are also highly efficient in promoting the cyclization of dialkynylmalonic acids to form spirobislactones. researchgate.net Furthermore, iridium(I) complexes have been successfully employed in asymmetric cascade allylation/spiroketalization reactions, yielding structurally unique oxazoline-spiroketals with excellent enantioselectivity. acs.org

Another significant area of development is the use of chiral Brønsted acids, such as chiral phosphoric acids, as catalysts. acs.org These catalysts can facilitate highly enantioselective spiroketalization reactions by operating through a bifunctional mechanism, activating the substrate and controlling the stereochemical outcome. acs.org The application of these advanced catalytic systems to the synthesis of 7,12-Dioxaspiro(5,6)dodecane-3-one from a suitable precursor, such as a dihydroxyketone or a related functionalized intermediate, holds the potential for highly efficient and stereocontrolled access to this spiroketal.

Table 1: Comparison of Catalytic Systems for Spiroketal Synthesis

Catalyst TypePrecursor TypeKey AdvantagesPotential for this compound Synthesis
Traditional Acid Catalysis DihydroxyketoneSimplicity, readily available catalysts.Straightforward synthesis of the thermodynamically favored isomer.
Palladium(II) Catalysis Ketoallylic diolsMild reaction conditions, high yields. nih.govAccess to vinyl-substituted analogs of the target compound.
Gold(I) Catalysis Dialkynylmalonic acidsHigh efficiency, mild conditions. researchgate.netPotential for synthesizing derivatives with alkyne functionalities.
Iridium(I) Catalysis 2-(1-hydroxyallyl)phenols and 5-methyleneoxazolinesExcellent enantioselectivity, novel structures. acs.orgSynthesis of chiral, non-racemic this compound.
Chiral Phosphoric Acids Cyclic enol ethersHigh enantioselectivity, bifunctional catalysis. acs.orgStereocontrolled synthesis of specific enantiomers of the target.

Advanced Computational Modeling for Predicting Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms and predicting the reactivity and selectivity of complex transformations. researchgate.netnih.gov In the context of spiroketal chemistry, computational methods, particularly Density Functional Theory (DFT) calculations, are increasingly being used to understand the factors that govern spiroketalization reactions. researchgate.netresearchgate.net

These computational studies can elucidate the transition state structures of catalytic cycles, helping to explain the origins of stereoselectivity. acs.org For example, DFT calculations have been instrumental in understanding the mechanism of chiral phosphoric acid-catalyzed spiroketalizations, revealing a single-step asynchronous mechanism. acs.org Such calculations can also predict the relative stabilities of different spiroketal conformers, which is crucial for designing syntheses that favor a desired isomer. nih.gov The anomeric effect, a key stereoelectronic factor that stabilizes certain spiroketal conformations, can be accurately modeled to predict the most stable products. nih.govchemtube3d.com

For this compound, computational modeling could be employed to:

Predict the most stable conformation of the molecule.

Model the reaction pathways for its formation using different catalytic systems to identify the most promising synthetic routes.

Understand the influence of the ketone group on the reactivity and stereochemical outcome of the spiroketalization.

Design chiral catalysts specifically tailored for the stereoselective synthesis of this compound.

By providing a theoretical framework, advanced computational modeling can significantly accelerate the development of efficient and selective syntheses of this compound.

Exploration of Unconventional Synthetic Methodologies for Spiroketals

Beyond traditional acid- and metal-catalyzed methods, researchers are exploring a range of unconventional synthetic strategies to access spiroketals with greater efficiency and structural diversity. researchgate.netnih.gov These methods often involve novel reaction cascades or the use of unique starting materials.

One such approach is the use of enzymatic reactions. nih.govnih.gov Nature has evolved highly specific enzymes, termed "spiroketalases," that can construct complex spiroketal structures with remarkable precision. nih.gov While the direct application to a synthetic target like this compound would require significant bioengineering, the principles of enzymatic catalysis offer inspiration for the design of new biomimetic catalysts. nih.gov

Other unconventional methods include:

Domino Reactions: These multi-step reactions, where a single event triggers a cascade of bond-forming events, can rapidly build molecular complexity. springernature.com A domino halocyclization has been developed for the synthesis of halo-spiroketals. springernature.com

Reductive Cyclization: This approach, which can provide access to less stable, nonanomeric spiroketals, involves the reductive cyclization of precursors like cyanoacetals. nih.gov

Ring-Closing Metathesis (RCM): RCM has been utilized to construct the spiroketal framework from acyclic precursors containing two ether linkages. researchgate.net

The application of these and other emerging synthetic methodologies could provide novel and efficient pathways to this compound and its derivatives, potentially unlocking new areas of chemical space.

Green Chemistry Approaches to Spiroketal Synthesis

The principles of green chemistry, which aim to design chemical processes that are environmentally benign, are increasingly influencing the field of organic synthesis. rsc.org In the context of spiroketal synthesis, this translates to the development of methods that minimize waste, use less hazardous reagents and solvents, and are more energy-efficient.

Key green chemistry approaches applicable to the synthesis of this compound include:

Telescoped Flow Processes: Combining multiple reaction steps into a continuous flow system can significantly reduce waste and improve efficiency by eliminating the need for intermediate purification. rsc.org A telescoped flow process has been successfully implemented for the synthesis of a chiral spiroketone intermediate. rsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, or even performing reactions in the absence of a solvent, is a core principle of green chemistry.

Catalyst Recycling: Developing catalytic systems where the catalyst can be easily recovered and reused is crucial for sustainable synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product minimizes waste generation.

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7,12-Dioxaspiro(5,6)dodecane-3-one, and what are their methodological limitations?

  • Answer : A common route involves cyclization of 7,12-dioxaspiro[5,6]-9-dodecene using RhCl(PPh₃)₃-catalyzed hydroformylation, followed by NaBH₄ reduction and hydrolysis . Key challenges include low yields due to competing side reactions (e.g., over-reduction or incomplete ring closure). Methodological improvements involve optimizing catalyst loading (e.g., 0.5–2 mol%) and reaction temperature (60–80°C) to minimize byproducts.

Q. How can researchers confirm the structural integrity of this compound?

  • Answer : Use multi-spectroscopic validation:

  • ¹H/¹³C NMR : Identify spirocyclic proton environments (δ 1.5–2.5 ppm for cyclohexane protons; δ 4.0–5.0 ppm for dioxane oxygens) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 241.2) and fragmentation patterns .
  • X-ray crystallography : Resolve spatial arrangement of the spiro junction .

Q. What safety protocols are critical when handling spirocyclic dioxane derivatives?

  • Answer : Follow guidelines for reactive intermediates:

  • Use fume hoods for volatile byproducts (e.g., MeCl₂ or MeOH solvents) .
  • Wear PPE (gloves, goggles) due to potential irritancy of hydrolysis products (e.g., 3-tetrahydrofuranylmethanol) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data during structural elucidation?

  • Answer : Apply density functional theory (DFT) to predict NMR chemical shifts and compare them with experimental data. For example, discrepancies in carbonyl (C=O) shifts (δ 170–210 ppm) may indicate tautomerism or solvent effects . Validate with molecular dynamics simulations to assess conformational stability.

Q. What experimental designs are effective for analyzing the compound’s reactivity in cross-coupling reactions?

  • Answer : Design a kinetic study using:

  • Substrate scope screening : Test reactivity with aryl halides (e.g., Pd-catalyzed Suzuki-Miyaura couplings).
  • In situ FTIR monitoring : Track carbonyl group conversion rates under varying temperatures (25–80°C) .
  • Control experiments : Compare results with non-spiro analogs to isolate steric/electronic effects .

Q. How can researchers address inconsistencies in bioactivity data across in vitro vs. in vivo models?

  • Answer :

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., microsomal assays) to identify rapid degradation pathways .
  • Dose-response optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to enhance bioavailability.
  • Mechanistic studies : Use CRISPR-Cas9 gene editing to validate target engagement (e.g., CYP450 enzyme interactions) .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for validating spirocyclic compound bioactivity?

  • Answer : Apply one-way ANOVA with post-hoc Tukey tests to compare tumor inhibition rates across treatment groups (e.g., 7,12-dimethylbenz[a]anthracene-induced carcinogenesis models) . Use GraphPad Prism for dose-response curve fitting (IC₅₀ calculations) .

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Answer : Follow IUPAC reporting standards:

  • Stepwise protocols : Include exact molar ratios, catalyst batches, and purification details (e.g., Amberlyst-15 resin usage ).
  • Data tables : Log yields, melting points, and spectral data (e.g., IR: ν 1720 cm⁻¹ for ketone C=O stretch) .

Interdisciplinary Approaches

Q. What hybrid methodologies integrate synthetic chemistry and computational biology for spirocyclic drug discovery?

  • Answer : Combine:

  • Virtual screening : Use AutoDock Vina to prioritize derivatives with high F1/FO-ATPase binding affinity .
  • Metabolomics : Apply LC-MS/MS to map metabolic pathways (e.g., diol epoxide adduct formation ).

Table 1: Key Characterization Data for this compound

Property Method Observed Data Reference
Melting PointDifferential Scanning Calorimetry98–102°C
Solubility (25°C)HPLC-UV12 mg/mL in MeOH
LogPShake-flask method2.3 ± 0.1

Retrosynthesis Analysis

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Feasible Synthetic Routes

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7,12-Dioxaspiro(5,6)dodecane-3-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.